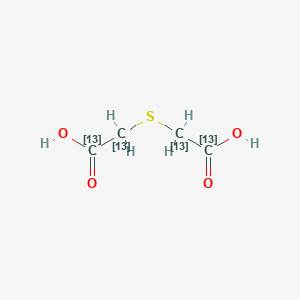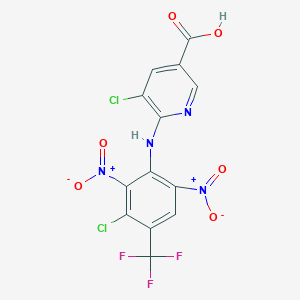
FluazimImpurity2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FluazimImpurity2 is a chemical compound with the molecular formula C13H5Cl2F3N4O6 and a molecular weight of 441.1 g/mol . It is an impurity that can be found in pharmaceutical substances and is often analyzed to ensure the purity and safety of the final drug product . Impurities like this compound can arise during the synthesis, storage, or degradation of the active pharmaceutical ingredient (API) .
Preparation Methods
The preparation of FluazimImpurity2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The exact synthetic route can vary depending on the starting materials and desired end products.
Chemical Reactions Analysis
FluazimImpurity2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
FluazimImpurity2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for impurity profiling and quality control of pharmaceutical substances . In biology and medicine, it can be used to study the effects of impurities on drug efficacy and safety . Additionally, this compound may have applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of FluazimImpurity2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific context and application of the compound .
Comparison with Similar Compounds
FluazimImpurity2 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other impurities found in pharmaceutical substances, such as Flurazepam Impurity 2 . These compounds share structural similarities but may differ in their specific chemical properties and biological effects . The uniqueness of this compound lies in its specific molecular structure and the particular reactions it undergoes .
Properties
CAS No. |
161043-07-8 |
|---|---|
Molecular Formula |
C13H5Cl2F3N4O6 |
Molecular Weight |
441.10 g/mol |
IUPAC Name |
5-chloro-6-[3-chloro-2,6-dinitro-4-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H5Cl2F3N4O6/c14-6-1-4(12(23)24)3-19-11(6)20-9-7(21(25)26)2-5(13(16,17)18)8(15)10(9)22(27)28/h1-3H,(H,19,20)(H,23,24) |
InChI Key |
MVFBJYCYZTZJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
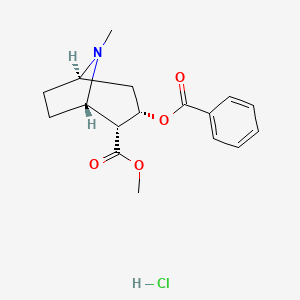
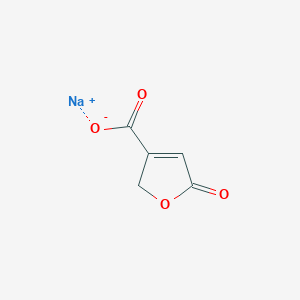

![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

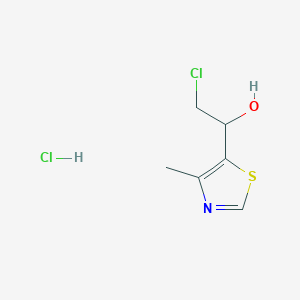
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
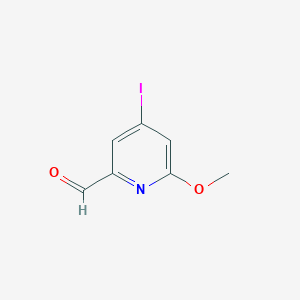
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
